N-(3-Bromo-4-iodophenyl)acetamide
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Overview
Description
N-(3-Bromo-4-iodophenyl)acetamide is an organic compound with the molecular formula C8H7BrINO It is a derivative of acetamide, where the phenyl ring is substituted with bromine and iodine atoms at the 3 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-iodophenyl)acetamide typically involves the acylation of 3-bromo-4-iodoaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-4-iodophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-Bromo-4-iodophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form covalent bonds with biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-4-iodophenyl)acetamide involves its ability to interact with various molecular targets. The bromine and iodine atoms on the phenyl ring can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biological pathways and processes, making the compound useful in studying these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Iodophenyl)acetamide
- N-(4-Bromo-2-iodophenyl)acetamide
- N-(4-Iodophenyl)acetamide
Uniqueness
N-(3-Bromo-4-iodophenyl)acetamide is unique due to the presence of both bromine and iodine atoms on the phenyl ring. This dual substitution provides distinct chemical properties and reactivity compared to other similar compounds. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interactions, making it a valuable tool in scientific research.
Properties
CAS No. |
849727-71-5 |
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Molecular Formula |
C8H7BrINO |
Molecular Weight |
339.96 g/mol |
IUPAC Name |
N-(3-bromo-4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H7BrINO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) |
InChI Key |
OMEBGKNWKJIKRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)I)Br |
Origin of Product |
United States |
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